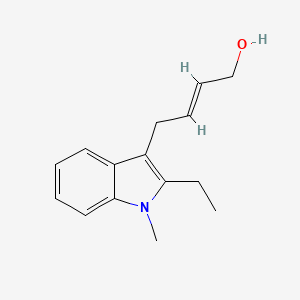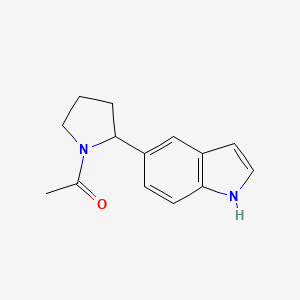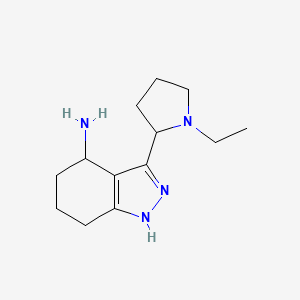
(E)-4-(2-Ethyl-1-methyl-1H-indol-3-yl)but-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(2-Ethyl-1-methyl-1H-indol-3-yl)but-2-en-1-ol is an organic compound that features an indole ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-Ethyl-1-methyl-1H-indol-3-yl)but-2-en-1-ol typically involves the formation of the indole ring followed by the introduction of the but-2-en-1-ol side chain. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. Subsequent reactions introduce the ethyl and methyl groups, and finally, the but-2-en-1-ol side chain is added through a series of coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by purification steps such as recrystallization or chromatography to ensure high purity. The reaction conditions are optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-(2-Ethyl-1-methyl-1H-indol-3-yl)but-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the but-2-en-1-ol side chain to a single bond.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated or nitrated indole derivatives.
Aplicaciones Científicas De Investigación
(E)-4-(2-Ethyl-1-methyl-1H-indol-3-yl)but-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (E)-4-(2-Ethyl-1-methyl-1H-indol-3-yl)but-2-en-1-ol involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, potentially modulating their activity. This compound may influence signaling pathways involved in cell growth, apoptosis, and neurotransmission .
Comparación Con Compuestos Similares
Similar Compounds
(E)-4-(2-Ethyl-1-methyl-1H-indol-3-yl)but-2-en-1-ol: shares similarities with other indole derivatives such as tryptophan, serotonin, and melatonin.
Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis.
Serotonin: A neurotransmitter derived from tryptophan, involved in mood regulation.
Melatonin: A hormone derived from serotonin, involved in regulating sleep-wake cycles.
Uniqueness
What sets this compound apart is its unique side chain, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C15H19NO |
|---|---|
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
(E)-4-(2-ethyl-1-methylindol-3-yl)but-2-en-1-ol |
InChI |
InChI=1S/C15H19NO/c1-3-14-12(9-6-7-11-17)13-8-4-5-10-15(13)16(14)2/h4-8,10,17H,3,9,11H2,1-2H3/b7-6+ |
Clave InChI |
WLCWJGAFYJXERN-VOTSOKGWSA-N |
SMILES isomérico |
CCC1=C(C2=CC=CC=C2N1C)C/C=C/CO |
SMILES canónico |
CCC1=C(C2=CC=CC=C2N1C)CC=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-1-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11878155.png)


![5-(Bromomethyl)thieno[2,3-b]pyridine](/img/structure/B11878186.png)









